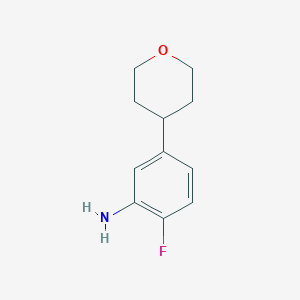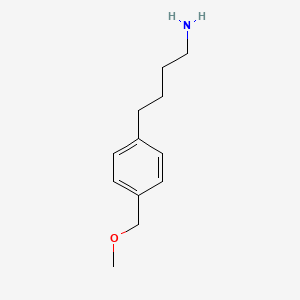![molecular formula C11H14O2 B13618428 2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)
2-[2-(Propan-2-yloxy)phenyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Propan-2-yloxy)phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenyl group that is further substituted with a propan-2-yloxy group. The molecular structure of this compound imparts unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yloxy)phenyl]oxirane typically involves the reaction of 2-(propan-2-yloxy)phenyl derivatives with epoxidizing agents. One common method is the reaction of 2-(propan-2-yloxy)phenylmethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Propan-2-yloxy)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[2-(Propan-2-yloxy)phenyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive oxirane ring.
Mecanismo De Acción
The mechanism of action of 2-[2-(Propan-2-yloxy)phenyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
2-[2-(Propan-2-yloxy)phenyl]oxirane can be compared with other similar oxirane compounds:
2-Phenyl-2-(propan-2-yl)oxirane: Similar structure but with different substituents on the phenyl ring.
2-Methyl-2-phenyloxirane:
[(2-Propenyloxy)methyl]oxirane: Contains a propenyloxy group instead of a propan-2-yloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(2-propan-2-yloxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-10-6-4-3-5-9(10)11-7-12-11/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
JHGMHKGZGBMTAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


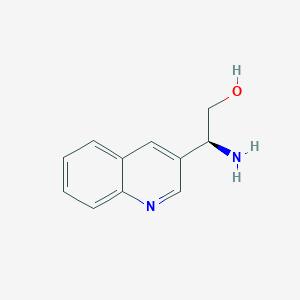
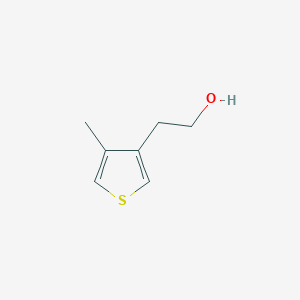
![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)

![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
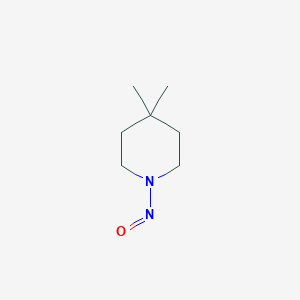
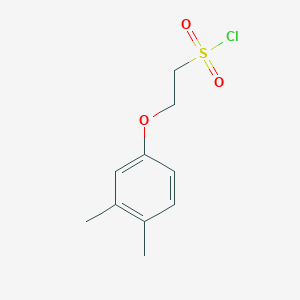

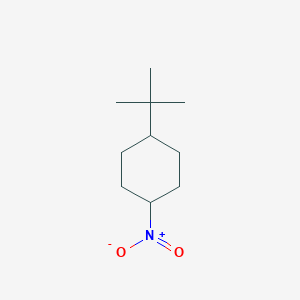
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)

